molecular formula C8H19NO B15293977 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol

1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol

Cat. No.: B15293977
M. Wt: 145.24 g/mol
InChI Key: GAKOFQDJWNQMQS-UHFFFAOYSA-N
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Description

1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol is a sterically hindered amine with the molecular formula C₈H₁₉NO. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields. It is often used in research due to its ability to interact with other molecules in specific ways, particularly in the formation of zwitterionic carbonate species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with 1,1-dimethylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol is unique due to its specific steric hindrance, which affects its reactivity and interactions with other molecules. This makes it particularly useful in applications where controlled reactivity is desired, such as in the formation of zwitterionic carbonate species for CO₂ absorption .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

1-(tert-butylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C8H19NO/c1-7(2,3)9-6-8(4,5)10/h9-10H,6H2,1-5H3

InChI Key

GAKOFQDJWNQMQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C)(C)O

Origin of Product

United States

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